![molecular formula C26H18N2O3S B2645110 (E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone CAS No. 370841-25-1](/img/structure/B2645110.png)
(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone
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Description
(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C26H18N2O3S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives, including this compound, have shown promising antimicrobial activity. Researchers have synthesized similar structures and evaluated their potential against bacteria and fungi . Further studies could explore its effectiveness against specific pathogens.
Antitubercular Activity
The compound’s structural features make it an interesting candidate for antitubercular drug development. Analogous imidazole-containing molecules have demonstrated activity against Mycobacterium tuberculosis strains . Investigating its efficacy and mechanism of action could contribute to combating tuberculosis.
Antifungal Potential
Given its furan and phenyl moieties, this compound may exhibit antifungal properties. Researchers have evaluated similar furan-2-yl(phenyl)methanone derivatives for their antifungal activity . Investigating its effects against specific fungal species would be valuable.
Other Biological Activities
Imidazole derivatives often surprise researchers with additional activities. Investigate its effects on various biological systems, such as the nervous system, cardiovascular system, or metabolic pathways.
properties
IUPAC Name |
[(12E)-6-amino-8-(furan-2-yl)-12-(furan-2-ylmethylidene)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c27-22-21-20(19-9-5-13-31-19)18-11-10-16(14-17-8-4-12-30-17)23(18)28-26(21)32-25(22)24(29)15-6-2-1-3-7-15/h1-9,12-14H,10-11,27H2/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUFXXFHWFGPEC-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N=C2C1=CC4=CC=CO4)SC(=C3N)C(=O)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=C(N=C2/C1=C/C4=CC=CO4)SC(=C3N)C(=O)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone |
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